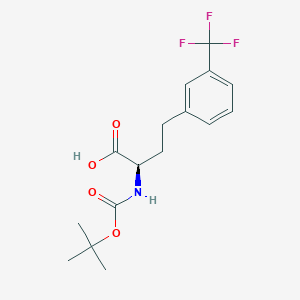

Boc-3-trifluoromethyl-D-homophenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

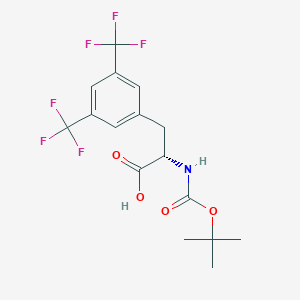

Boc-3-trifluoromethyl-D-homophenylalanine is a product used for proteomics research . It has the molecular formula C16H20F3NO4 and a molecular weight of 347.33 .

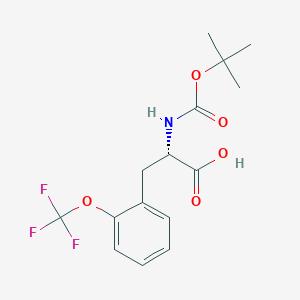

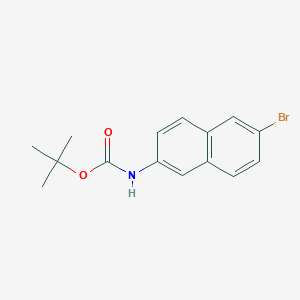

Molecular Structure Analysis

The molecular structure of Boc-3-trifluoromethyl-D-homophenylalanine is represented by the linear formula C16H20F3NO4 .Physical And Chemical Properties Analysis

Boc-3-trifluoromethyl-D-homophenylalanine has a molecular weight of 347.33 . Its molecular formula is C16H20F3NO4 .Scientific Research Applications

Peptide Synthesis

Boc-3-trifluoromethyl-D-homophenylalanine: is commonly used in the synthesis of peptides. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino function during the peptide assembly process. This compound is particularly useful for introducing trifluoromethylated aromatic side chains into peptide sequences, which can significantly alter the peptide’s physical and chemical properties, such as increasing its lipophilicity or altering its conformational stability .

Medicinal Chemistry

In medicinal chemistry, the incorporation of Boc-3-trifluoromethyl-D-homophenylalanine into drug candidates can enhance their metabolic stability. The trifluoromethyl group is a common bioisostere for a methyl group, providing increased resistance to oxidative metabolism by cytochrome P450 enzymes. This can lead to the development of drugs with improved pharmacokinetic profiles .

Proteomics Research

This compound is also valuable in proteomics research. It can be used to modify proteins or peptides post-synthesis, which allows researchers to study protein function and interaction. The modification can help in the identification and quantification of proteins, especially in the context of mass spectrometry-based proteomic analysis .

Material Science

In the field of material science, Boc-3-trifluoromethyl-D-homophenylalanine can be utilized to synthesize polymers with specific properties. The introduction of trifluoromethyl groups into polymers can result in materials with lower surface energies, which is beneficial for creating hydrophobic surfaces .

Chemical Biology

Chemical biologists use this compound to study protein-protein interactions. By incorporating it into peptides, researchers can investigate the structural requirements for binding to protein targets. This can provide insights into the design of peptide-based inhibitors for therapeutic purposes .

Organic Synthesis

In organic synthesis, Boc-3-trifluoromethyl-D-homophenylalanine is a building block for the construction of complex molecules. Its protected amino group and trifluoromethylated aromatic ring make it a versatile intermediate for the synthesis of a wide range of organic compounds .

Agricultural Chemistry

The trifluoromethyl group is known for its insecticidal and fungicidal properties. Compounds containing this group, like Boc-3-trifluoromethyl-D-homophenylalanine , can be used to develop new agrochemicals that protect crops from pests and diseases .

Fluorine Chemistry

Finally, in fluorine chemistry, this compound is used to explore the effects of fluorination on molecular properties. The trifluoromethyl group is a key functional group in fluorine chemistry, and its incorporation into different molecular frameworks helps in understanding the role of fluorine atoms in chemical reactivity and stability .

properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethyl)phenyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(13(21)22)8-7-10-5-4-6-11(9-10)16(17,18)19/h4-6,9,12H,7-8H2,1-3H3,(H,20,23)(H,21,22)/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILCRXQIDUAVMW-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=CC(=CC=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-trifluoromethyl-D-homophenylalanine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester](/img/structure/B6337845.png)